

An In-Depth Technical Guide to the Chemical Structure of Metofenazate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Metofenazate	
Cat. No.:	B048231	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metofenazate

Metofenazate is a phenothiazine derivative that has been investigated for its antipsychotic properties. As a member of the phenothiazine class of drugs, its mechanism of action is primarily associated with the modulation of dopaminergic and other neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure of **Metofenazate**, including its synthesis, physicochemical properties, and analytical characterization. Furthermore, it delves into its pharmacological profile, detailing its mechanism of action, receptor binding affinities, and metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

Metofenazate is chemically known as 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate.[1] Its chemical structure is characterized by a tricyclic phenothiazine core, a piperazine linker, and a 3,4,5-trimethoxybenzoate ester moiety.

Table 1: Chemical Identifiers of Metofenazate



Identifier	Value	
IUPAC Name	2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate	
CAS Number	388-51-2	
Molecular Formula	C31H36CIN3O5S	
Molecular Weight	598.15 g/mol	
SMILES String	COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN (CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl	
InChI Key	BAQLUVXNKOTTHU-UHFFFAOYSA-N	

Synthesis of Metofenazate

The synthesis of **Metofenazate** involves a multi-step process, beginning with the preparation of the phenothiazine core, followed by the attachment of the piperazine side chain and subsequent esterification. While a detailed, step-by-step experimental protocol for the synthesis of **Metofenazate** is not readily available in publicly accessible literature, the general synthesis of phenothiazine derivatives can be described.

A common route for synthesizing the 2-chlorophenothiazine core involves the reaction of m-chloroaniline with o-chlorobenzoic acid to form 2-(3-chlorophenylamino)benzoic acid, which is then cyclized in the presence of a catalyst such as iodine and sulfur.[2]

The subsequent steps would involve the alkylation of the 2-chlorophenothiazine at the N-10 position with a propyl halide derivative containing a protected piperazine ring. This is followed by deprotection and reaction with a suitable ethyl 3,4,5-trimethoxybenzoate derivative to yield **Metofenazate**.

Caption: General synthetic workflow for **Metofenazate**.

Physicochemical Properties



The physicochemical properties of **Metofenazate** are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Metofenazate

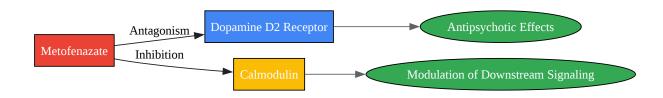
Property	Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available
рКа	Not available
LogP	Not available

Note: Experimentally determined quantitative data for these properties are not readily available in the reviewed literature.

Pharmacological Profile Mechanism of Action

Metofenazate, like other phenothiazine antipsychotics, is believed to exert its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of these receptors is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.

Additionally, **Metofenazate** has been identified as a calmodulin inhibitor.[3] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of numerous enzymes and signaling pathways. Inhibition of calmodulin may contribute to the diverse pharmacological effects of **Metofenazate**.





Click to download full resolution via product page

Caption: Proposed mechanism of action of Metofenazate.

Receptor Binding Profile

The affinity of **Metofenazate** for various neurotransmitter receptors determines its therapeutic efficacy and side-effect profile. While specific Ki values for **Metofenazate** are not widely published, the receptor binding profiles of phenothiazine antipsychotics are generally characterized by affinity for dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.

Table 3: Anticipated Receptor Binding Profile of **Metofenazate** (Qualitative)

Receptor Family	Receptor Subtype	Anticipated Affinity
Dopamine	D2	High
D1, D3, D4	Moderate to Low	
Serotonin	5-HT2A, 5-HT2C	Moderate to High
5-HT1A, 5-HT7	Moderate to Low	
Histamine	H1	High
Adrenergic	α1, α2	Moderate to High
Muscarinic	M1-M5	Moderate to Low

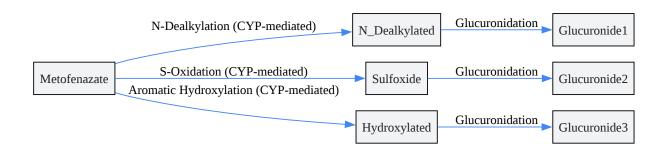
Note: This table is based on the general binding characteristics of phenothiazine antipsychotics and is not based on experimentally determined Ki values for **Metofenazate**.

Metabolism

The metabolism of **Metofenazate** is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways for phenothiazines typically involve N-dealkylation, S-oxidation, and aromatic hydroxylation, followed by glucuronidation.



Specific in vitro and in vivo metabolism studies for **Metofenazate** are not extensively documented in the available literature. However, based on the metabolism of structurally related phenothiazines, the major metabolites of **Metofenazate** are likely to be the N-dealkylated piperazine derivative and the sulfoxide of the parent compound.



Click to download full resolution via product page

Caption: Postulated metabolic pathways of **Metofenazate**.

Analytical Characterization

A comprehensive analytical characterization is essential for the identification, quantification, and quality control of **Metofenazate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **Metofenazate**. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenothiazine and trimethoxybenzoate rings, the aliphatic protons of the propyl and ethyl linkers, and the protons of the piperazine ring. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Specific NMR spectral data for **Metofenazate** is not readily available in the literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Metofenazate**. Under electron ionization (EI), the molecule would be expected to fragment at the ester linkage and the bonds of the piperazine side chain. The fragmentation pattern can



provide valuable information for structural confirmation.[4] Specific mass spectral data and fragmentation analysis for **Metofenazate** are not widely published.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the separation, identification, and quantification of **Metofenazate** in bulk drug substances and pharmaceutical formulations. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would likely be suitable for the analysis of **Metofenazate**.[5][6][7][8] The detection wavelength would be selected based on the UV absorbance maxima of the molecule.

Experimental Protocol: Hypothetical HPLC Method Development

- Column: C18, 4.6 x 150 mm, 5 μm.
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL.
- Detection: UV at a wavelength determined by UV-Vis spectrophotometry.
- Column Temperature: 30 °C.
- Standard and Sample Preparation: Dissolve accurately weighed amounts of Metofenazate standard and sample in a suitable diluent (e.g., mobile phase).

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Metofenazate**, encompassing its synthesis, physicochemical properties, pharmacological profile, and analytical characterization. While specific experimental data for **Metofenazate** is limited in the publicly available literature, this document consolidates the known information and provides a framework for further research and development. A deeper understanding of the structure-activity relationships, detailed metabolic pathways, and comprehensive analytical methods will be crucial for the potential advancement of **Metofenazate** as a therapeutic agent.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. echemi.com [echemi.com]
- 2. CN101417986A Method for preparing 2-chlorophenothiazine Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure of Metofenazate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048231#chemical-structure-of-metofenazate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com